N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the formation of the thiophene ring. One common synthetic route is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand its therapeutic properties and efficacy.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)thiourea
Uniqueness: N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide stands out due to its specific structural features, such as the presence of the cyclopropyl group and the hydroxyl group on the thiophene ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(17,9-3-2-6-18-9)7-13-10(15)11(16)14-8-4-5-8/h2-3,6,8,17H,4-5,7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWPMKHDRRFBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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